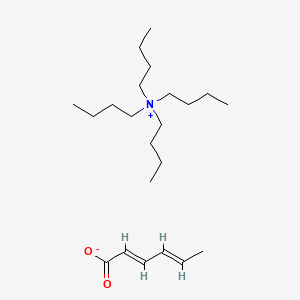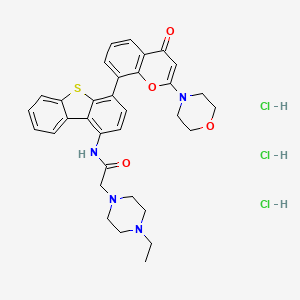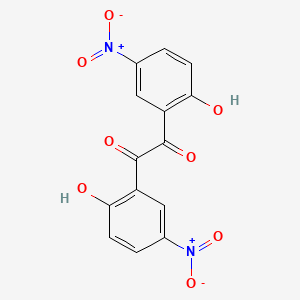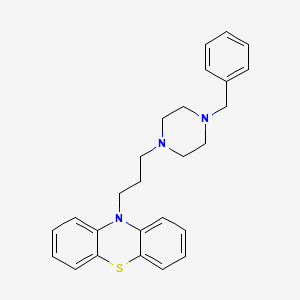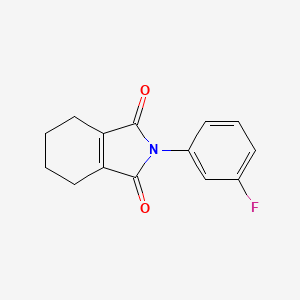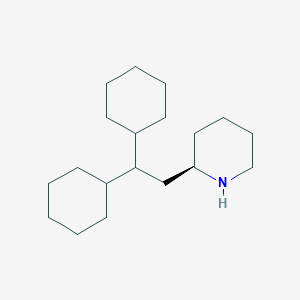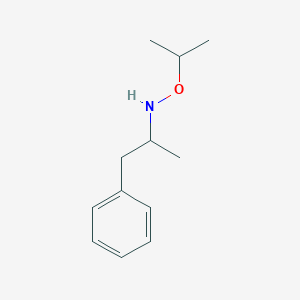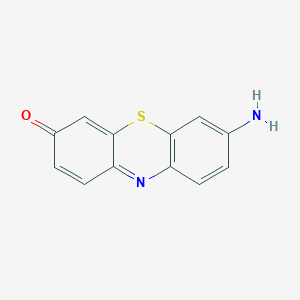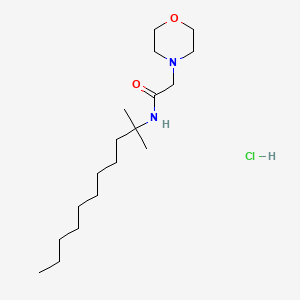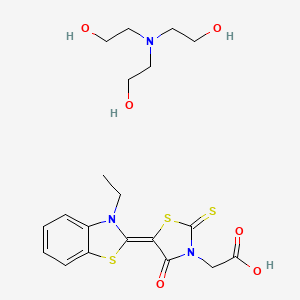
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a tris(2-hydroxyethyl)ammonium cation with a 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate anion, making it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate involves several steps:
Formation of the 3-ethylbenzothiazol-2(3H)-ylidene intermediate: This step typically involves the reaction of 3-ethylbenzothiazole with a suitable reagent to form the ylidene intermediate.
Synthesis of the 4-oxo-2-thioxothiazolidine-3-acetate: This can be achieved through the reaction of thiazolidine derivatives with appropriate oxidizing agents.
Combination of the intermediates: The final step involves the reaction of the ylidene intermediate with the 4-oxo-2-thioxothiazolidine-3-acetate to form the desired compound.
Formation of the tris(2-hydroxyethyl)ammonium salt: This is achieved by reacting the final product with tris(2-hydroxyethyl)amine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or thiazolidine rings are replaced with other groups.
Condensation: The compound can participate in condensation reactions, forming larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Tris(2-hydroxyethyl)ammonium 5-(3-ethylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidine-3-acetate can be compared with similar compounds such as:
Benzothiazole derivatives: These compounds share the benzothiazole ring structure and have similar chemical properties.
Thiazolidine derivatives: These compounds contain the thiazolidine ring and exhibit similar reactivity.
Ammonium salts: These compounds have similar ionic properties and can be used in similar applications.
The uniqueness of this compound lies in its combination of these structural elements, which gives it distinct chemical and biological properties.
Propriétés
Numéro CAS |
75069-22-6 |
|---|---|
Formule moléculaire |
C20H27N3O6S3 |
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[(5E)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H12N2O3S3.C6H15NO3/c1-2-15-8-5-3-4-6-9(8)21-13(15)11-12(19)16(7-10(17)18)14(20)22-11;8-4-1-7(2-5-9)3-6-10/h3-6H,2,7H2,1H3,(H,17,18);8-10H,1-6H2/b13-11+; |
Clé InChI |
SBQFVYQVMFWNBI-BNSHTTSQSA-N |
SMILES isomérique |
CCN\1C2=CC=CC=C2S/C1=C/3\C(=O)N(C(=S)S3)CC(=O)O.C(CO)N(CCO)CCO |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


